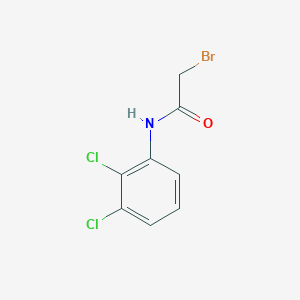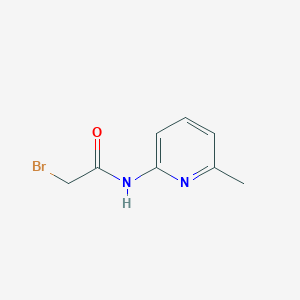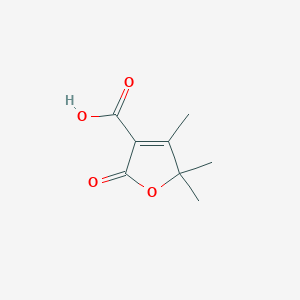
2-Bromo-4,5-difluorophenylacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4,5-difluorophenylacetic acid is a compound that can be associated with the broader class of brominated and fluorinated aromatic compounds, which are often used in various chemical syntheses and have significant applications in medicinal chemistry and materials science. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from related research on similar brominated and fluorinated aromatic compounds and their derivatives.
Synthesis Analysis
The synthesis of related compounds often involves halogenation, carboxylation, and other functional group transformations. For instance, the preparation of 3,5-difluorophenylacetic acid from 3,5-difluoro-bromobenzene involves a Grignard reaction followed by hydrolysis and reduction, yielding a 68% overall yield . Similarly, the derivatization of carboxylic acids using 4'-bromophenacyl triflate for spectrophotometric detection in high-performance liquid chromatography is another example of the chemical manipulation of brominated compounds . These methods could potentially be adapted for the synthesis of 2-Bromo-4,5-difluorophenylacetic acid.
Molecular Structure Analysis
The molecular structure of brominated and fluorinated aromatic compounds can be complex, with multiple isomers possible due to the positions of the halogen substituents. For example, 2-amino-5-bromobenzoic acid has four different conformers, with the most stable being identified through computational methods . The molecular structure of 2-Bromo-4,5-difluorophenylacetic acid would likely exhibit similar complexity and could be studied using similar experimental and computational techniques.
Chemical Reactions Analysis
Brominated aromatic compounds can participate in various chemical reactions, including photocatalytic reactions, as seen with 2-bromo-3,3,3-trifluoropropene, which was used in a photocatalytic defluorinative reaction with N-aryl amino acids . The presence of a bromine atom in 2-Bromo-4,5-difluorophenylacetic acid suggests that it could also be a candidate for similar radical-based reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated aromatic compounds are influenced by the nature and position of the substituents. For instance, the synthesis of 2-bromo-2',4'-dichloroacetophenone included the measurement of physical constants such as density, refractive index, boiling point, and melting point . These properties are crucial for the practical handling and application of these compounds. The properties of 2-Bromo-4,5-difluorophenylacetic acid would need to be determined experimentally following its synthesis.
科学的研究の応用
Metabolism and Toxicological Studies
- Metabolic Pathways : A study by Carmo et al. (2005) investigated the metabolism of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B), which is structurally related to 2-Bromo-4,5-difluorophenylacetic acid. They found that oxidative deamination resulted in metabolites such as 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA), showing the potential metabolic pathways for similar compounds.
- Identification of Urinary Metabolites : Kanamori et al. (2002) identified metabolites of 2C-B in rat urine, including 4-bromo-2,5-dimethoxyphenylacetic acid, indicating the excretion patterns and potential toxicity profiles of related compounds like 2-Bromo-4,5-difluorophenylacetic acid (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).
Synthesis and Chemical Analysis
- Synthesis Techniques : The synthesis of related compounds, such as 3,5-Difluorophenylacetic acid, was explored by Lin Yuan-bin (2007), providing insights into methods that could be applicable for synthesizing 2-Bromo-4,5-difluorophenylacetic acid. This study highlights the Grignard reaction as a key step in synthesis (Lin Yuan-bin, 2007).
- Analysis of Metabolites : Chen Erlian (2009) conducted an analysis to identify various metabolites of 2C-B in rat urine, including 4-bromo-2,5-dimethoxyphenylacetic acid. This type of analysis can be crucial for understanding the properties and potential uses of 2-Bromo-4,5-difluorophenylacetic acid (Chen Erlian, 2009).
特性
IUPAC Name |
2-(2-bromo-4,5-difluorophenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c9-5-3-7(11)6(10)1-4(5)2-8(12)13/h1,3H,2H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSLXVRCDYUESO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Br)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395677 |
Source


|
| Record name | 2-Bromo-4,5-difluorophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4,5-difluorophenylacetic acid | |
CAS RN |
883502-07-6 |
Source


|
| Record name | 2-Bromo-4,5-difluorophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4,5-difluorophenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[4-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274855.png)






![2,3-bis[(Z)-(4-chlorophenyl)methylidene]succinic acid](/img/structure/B1274882.png)



![5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274898.png)